

Spectroscopic Fingerprinting of Vildagliptin Lactam: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Vildagliptin Lactam*

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Foreword: The Imperative of Impurity Characterization

In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is but the protagonist in a more complex narrative. The story's integrity, and indeed the patient's safety, is equally dependent on understanding the minor characters: the impurities. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its chemical stability, however, is not absolute. Under specific stress conditions, Vildagliptin can undergo degradation, leading to the formation of related substances. Among these, **Vildagliptin Lactam**, a cyclized derivative, is of significant interest. Its presence, even in minute quantities, necessitates rigorous identification and quantification to ensure the drug product's safety, efficacy, and compliance with stringent regulatory standards like those set by the International Council for Harmonisation (ICH).

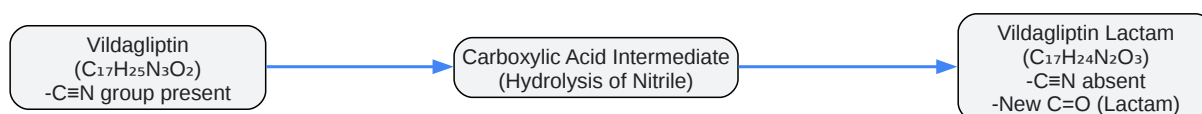
This technical guide provides a multi-faceted spectroscopic approach to the definitive characterization of **Vildagliptin Lactam**. We move beyond mere data presentation, delving into the causality behind the analytical choices and workflows. This document is designed for researchers, quality control analysts, and drug development professionals, offering a framework for robustly identifying and understanding this critical impurity through the

synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Genesis of an Impurity: The Transformation of Vildagliptin

Vildagliptin's structure contains a nitrile group on a pyrrolidine ring, a moiety susceptible to hydrolysis. Under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid. This intermediate, in close proximity to the secondary amine of the glycyl group, can then undergo a spontaneous intramolecular cyclization to form the stable six-membered ring of the lactam, also known as a diketopiperazine derivative.^{[1][2]}

This transformation fundamentally alters the molecule's chemical and physical properties. The disappearance of the nitrile group and the formation of a new amide (lactam) bond are the key events that our spectroscopic investigation aims to confirm.



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Caption: Chemical pathway from Vildagliptin to **Vildagliptin Lactam**.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry serves as our initial and most direct tool for confirming the identity of an impurity. Its primary function here is to determine the molecular weight with high precision, providing compelling evidence for the proposed structural change. For molecules like Vildagliptin and its derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is the technique of choice. This is because the amine functionalities are readily protonated, yielding a strong signal for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is critical for assigning an unambiguous molecular formula. The conversion of Vildagliptin ($C_{17}H_{25}N_3O_2$) to its lactam ($C_{17}H_{24}N_2O_3$) involves the loss of ammonia (NH_3) and the addition of water (H_2O), resulting in a net increase in mass.

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed $[M+H]^+$ (m/z)
Vildagliptin	$C_{17}H_{25}N_3O_2$	303.1947	304.1
Vildagliptin Lactam	$C_{17}H_{24}N_2O_3$	304.1787	305.1

Data synthesized from literature findings indicating the formation of a degradant with a mass of 304 Da.[\[1\]](#)[\[3\]](#)

Tandem MS (MS/MS) Fragmentation Analysis

Tandem mass spectrometry provides deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of **Vildagliptin Lactam** is expected to differ significantly from Vildagliptin due to the stable cyclic structure. Key fragments often arise from the adamantane moiety and the pyrrolidine ring structure.[\[4\]](#)

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Generate the lactam impurity through forced degradation. A common method is to dissolve Vildagliptin raw material (approx. 1 mg/mL) in 0.1 M NaOH and heat at 80°C for 3 hours.[\[5\]](#) Neutralize the solution with 0.1 M HCl before injection.
- Chromatographic Separation:
 - Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[6\]](#)
[\[7\]](#)
 - Mobile Phase: Employ a gradient elution for optimal separation of the parent drug from its degradants. A typical system involves:

- Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 8.5.[4]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.8 - 1.0 mL/min.[4][8]
- Detection: UV detection at 210 nm is suitable for these compounds.[4][9]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Mode: Full scan mode to detect all ions, followed by product ion scan (MS/MS) on the ion of interest (m/z 305.1).
 - Capillary Voltage: ~3.5-4.5 kV.
 - Source Temperature: ~120-150°C.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

Expertise & Experience: While MS provides the molecular formula, NMR spectroscopy offers the definitive, atom-by-atom map of the molecular structure. It allows us to "see" the connectivity of atoms and confirm the cyclization event that forms the lactam. For this analysis, ^1H NMR and ^{13}C NMR are indispensable. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further solidify structural assignments. The choice of a deuterated solvent like Chloroform-d (CDCl_3) or DMSO- d_6 is standard for this type of small molecule analysis.[4]

Expected Spectral Changes from Vildagliptin to Lactam

- ^{13}C NMR: The most telling change is the disappearance of the nitrile carbon signal ($\text{C}\equiv\text{N}$), typically found around 118-122 ppm. Concurrently, a new carbonyl carbon signal corresponding to the lactam amide will appear in the 165-175 ppm region.
- ^1H NMR: The chemical environment of protons near the reaction center will change. Protons on the pyrrolidine ring, especially the one at the C-2 position adjacent to the original nitrile,

will experience a shift in their resonance. For instance, the H-2 proton in Vildagliptin resonates around 4.68 ppm; upon conversion to a carboxamide (an intermediate step), this can shift slightly upfield to ~4.60 ppm due to the change in the electronic nature of the substituent.^[10] The disappearance of the N-H proton from the glycyllinker and the formation of the lactam ring will cause shifts in adjacent CH₂ protons.

¹H and ¹³C NMR Data Summary (Predicted)

Assignment	Vildagliptin (¹³ C δ ppm)	Vildagliptin Lactam (¹³ C δ ppm)	Key ¹ H NMR Observations for Lactam
Adamantane Carbons	~29-70	~29-70	Multiple signals in the 1.5-2.5 ppm range, characteristic of the rigid adamantane cage.
Pyrrolidine Carbons	~24-58	~24-60	Protons will show distinct multiplets, with the C-2 proton being a key diagnostic signal.
Glycyl Carbons	~43 (CH ₂) & ~170 (C=O)	~45 (CH ₂) & ~168 (C=O)	The glycyll CH ₂ protons will likely appear as a multiplet due to the chiral center.
Nitrile Carbon (C≡N)	~119	Absent	N/A
Lactam Carbonyl (C=O)	N/A	~170	N/A

Note: The chemical shift values are synthesized from general knowledge and data on similar Vildagliptin impurities.^{[4][11][12]} Precise values depend on solvent and experimental conditions.

Experimental Protocol: NMR Analysis

- Isolation: The impurity must first be isolated from the reaction mixture, typically using preparative HPLC or flash chromatography, to obtain a sample of sufficient purity (>95%) for NMR.
- Sample Preparation: Dissolve 5-10 mg of the isolated **Vildagliptin Lactam** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation:
 - Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[13]
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities and finalize the structural assignment.

Infrared (IR) Spectroscopy: The Functional Group Witness

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of Vildagliptin's conversion to its lactam, IR serves as a straightforward method to confirm the key chemical changes: the loss of the nitrile group and the formation of a new amide bond within a cyclic structure. The solid-state analysis using a Potassium Bromide (KBr) pellet is a classic and reliable method for acquiring a high-quality spectrum of a pure substance.[9]

Key Vibrational Frequency Changes

The IR spectrum provides a clear "before and after" picture of the functional groups.

Functional Group	Mode of Vibration	Vildagliptin (cm ⁻¹)	Vildagliptin Lactam (cm ⁻¹)	Rationale for Change
O-H / N-H	Stretching	~3300-3400 (broad)	~3385 (broad)	The O-H stretch from the adamantane alcohol and the secondary amine N-H of Vildagliptin are present. The distinct secondary amine N-H is absent in the lactam.[4]
C-H (Aliphatic)	Stretching	~2850-2930	~2850-2920	Largely unchanged, characteristic of the adamantane and pyrrolidine structures.[4]
Nitrile (C≡N)	Stretching	~2237	Absent	This is the most critical diagnostic marker. Its complete disappearance confirms the conversion of the nitrile.[4][9]
Amide (C=O)	Stretching	~1657	~1616	The original amide carbonyl is still present.[4]
Lactam (C=O)	Stretching	N/A	~1616*	A new, strong carbonyl absorption appears,

confirming the
formation of the
lactam ring.[4]

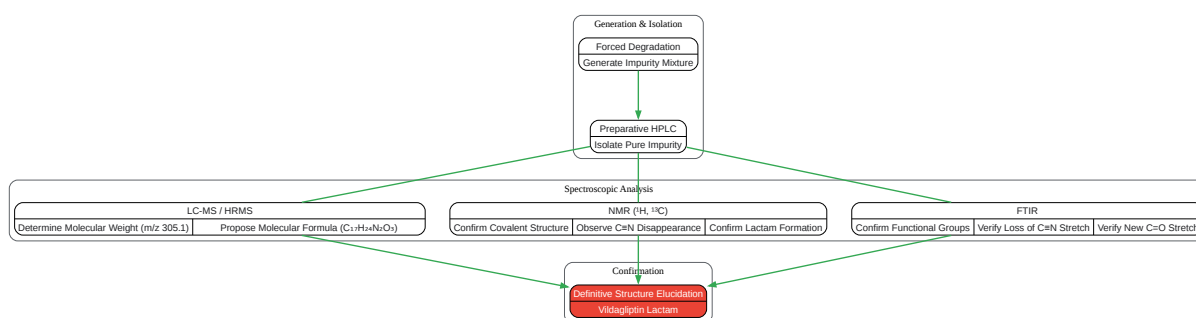
*Note: The lactam carbonyl may overlap with the existing amide carbonyl, potentially leading to a single, broad, or intensified peak in that region.

Experimental Protocol: FTIR-KBr Analysis

- Sample Purity: Ensure the isolated **Vildagliptin Lactam** is thoroughly dried and free of solvents.
- Sample Preparation:
 - Weigh approximately 1-2 mg of the impurity.
 - Weigh approximately 100-150 mg of dry, spectroscopy-grade KBr powder.
 - Grind the impurity and KBr together thoroughly in an agate mortar and pestle until a fine, homogenous powder is obtained.
- Pellet Formation:
 - Transfer the powder mixture to a pellet-pressing die.
 - Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically scanning from 4000 to 400 cm^{-1} .

Integrated Analytical Workflow

The characterization of a degradation product is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The workflow ensures that by the end of the process, the structure is confirmed with an exceptionally high degree of confidence, meeting all regulatory expectations.



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Caption: Integrated workflow for the characterization of **Vildagliptin Lactam**.

Conclusion

The spectroscopic characterization of **Vildagliptin Lactam** is a clear demonstration of the principles of modern pharmaceutical analysis. By leveraging the specific strengths of MS, NMR, and IR spectroscopy, we can move from detecting an unknown peak in a chromatogram to confirming its molecular weight, elucidating its precise atomic structure, and verifying its functional group composition. This triad of techniques provides a self-validating system, ensuring the unambiguous identification of the impurity. The protocols and data presented in this guide offer a robust framework for any laboratory tasked with the critical responsibility of monitoring and controlling impurities in Vildagliptin, thereby safeguarding the quality and safety of this vital antidiabetic medicine.

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